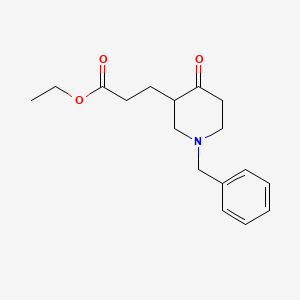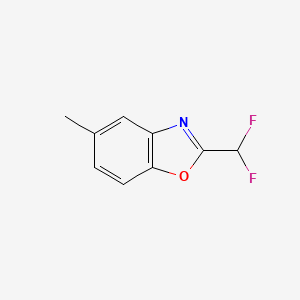
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a fluoro and formyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-formylcyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and formyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can inhibit the activity of certain enzymes or receptors, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-formylcyclohexyl)carbamate
- Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate
- Tert-butyl (4-hydroxycyclohexyl)carbamate .
Uniqueness
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is unique due to the presence of both fluoro and formyl groups on the cyclohexyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H20FNO3 |
|---|---|
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluoro-4-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h8-9H,4-7H2,1-3H3,(H,14,16) |
Clave InChI |
DACIJQYZZRGTPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)(C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)









![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)

